molecular formula C14H16N2O3 B2671297 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 2548984-96-7

9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

Cat. No.: B2671297
CAS No.: 2548984-96-7
M. Wt: 260.293
InChI Key: RTTRAQDNDURUFO-UHFFFAOYSA-N
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Description

9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is a spirocyclic diketopiperazine derivative characterized by a benzyl substituent at the 9-position and a 2-oxa (ether) group in the spiro ring system. Its molecular framework combines a cyclopentane ring fused with a diketopiperazine core, forming a rigid bicyclic structure. The benzyl group introduces aromaticity and lipophilicity, which can influence biological activity, solubility, and intermolecular interactions such as π-π stacking.

Properties

IUPAC Name

9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-12-9-16(8-11-4-2-1-3-5-11)13(18)14(15-12)6-7-19-10-14/h1-5H,6-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTRAQDNDURUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12C(=O)N(CC(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a benzyl-substituted amine with an oxirane (epoxide) in the presence of a base. The reaction conditions often require controlled temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at the 6-, 8-, or 9-positions and variations in the spiro ring system (e.g., 2-oxa vs. unmodified). These modifications impact molecular weight, polarity, and crystallinity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 9-Benzyl, 2-oxa C₁₄H₁₆N₂O₃ 260.29 Aromatic benzyl group; potential for enhanced lipophilicity and stability
Alaptide [(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione] 8-Methyl C₉H₁₄N₂O₂ 182.22 Compact structure; used as a permeation enhancer with low cytotoxicity
(8S)-8-Hydroxymethyl analog 8-Hydroxymethyl C₉H₁₄N₂O₃ 198.22 Increased hydrophilicity; potential for hydrogen bonding
8-Isopropyl analog 8-Isopropyl C₁₁H₁₈N₂O₂ 210.27 Steric bulk; may reduce metabolic degradation
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione 6-Phenyl C₁₄H₁₄N₂O₂ 242.27 Aromatic substitution at 6-position; alters electronic properties

Key Observations :

  • Hydroxymethyl and isopropyl substituents modify polarity and steric effects, influencing interactions with biological targets .

Comparison :

  • Benzyl-substituted analogs may require additional purification steps due to increased steric hindrance during alkylation.
  • Yields for 6-aryl derivatives (50–85%) are generally higher than those for 8- or 9-substituted analogs, reflecting synthetic challenges in sterically crowded positions .
Permeation Enhancement:
  • Alaptide demonstrated a 15-fold increase in theophylline permeation within 1 hour and a steady-state enhancement ratio of 2.3 .
  • (3S,6S)-3,6-Dimethylpiperazine-2,5-dione showed similar efficacy, suggesting minor substituent changes (methyl vs.
Cytotoxicity:

Crystallographic and Stability Data

  • Alaptide : Crystallizes in an orthorhombic system (P2₁2₁2₁) with hydrogen bonding critical to its packing .
  • Benzyl-substituted compounds : The bulky aromatic group may disrupt crystalline packing, reducing melting points compared to alaptide (m.p. 73–74°C for 6-phenyl vs. 162°C for 1-phenyl derivatives) .

Biological Activity

9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is a compound of significant interest due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is characteristic of many biologically active molecules. Its chemical formula is C₁₃H₁₅N₂O₂, and it possesses distinct functional groups that contribute to its biological properties.

PropertyValue
Molecular Weight233.27 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
pKaNot Determined

Antimicrobial Activity

Research indicates that 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione exhibits antimicrobial properties against various pathogens. A study conducted by Pendergrass et al. demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria at certain concentrations.

Case Study: Antimicrobial Efficacy

In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 25 µg/mL
  • Escherichia coli : MIC of 50 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione have also been evaluated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)30

The IC50 values indicate that the compound has a promising anticancer activity, particularly against cervical and breast cancer cell lines.

The proposed mechanism of action involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. The compound may interfere with mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves spirocyclic lactam formation via condensation reactions, as seen in analogous spiro compounds (e.g., 2-oxa-spiro[3.4]octane-1,3-dione derivatives). Key steps include:

  • Use of benzyl-protected amines and ketones for ring closure.
  • Optimization of solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to stabilize intermediates.
  • Purification via recrystallization or column chromatography, validated by melting point analysis and HPLC .
    • Validation : Monitor reaction progress using TLC and confirm final product purity via elemental analysis and spectroscopic methods (IR, ¹H/¹³C-NMR) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves spirocyclic conformation and stereochemistry (e.g., analogous compounds in Acta Crystallographica Section E).
  • NMR : ¹H-NMR identifies benzyl protons (δ 7.2–7.4 ppm) and lactam protons (δ 4.0–5.0 ppm). ¹³C-NMR confirms carbonyl (δ 170–180 ppm) and spiro carbon connectivity.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula .
    • Data Interpretation : Compare experimental data with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. How should safety protocols be designed for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Waste Management : Segregate organic waste and neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and stability of this spirocyclic compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze strain energy in the spiro ring.
  • Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
  • Solvent Effects : Use COSMO-RS to simulate solvation free energy in polar aprotic solvents .
    • Validation : Correlate computational results with experimental kinetics (e.g., reaction rates in DMSO vs. THF) .

Q. What strategies resolve contradictions in spectral data or crystallographic findings for this compound?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine X-ray diffraction with solid-state NMR to confirm crystal packing and hydrogen bonding.
  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility in solution.
  • Error Analysis : Statistically compare crystallographic R-factors and NMR signal integration discrepancies .

Q. How can factorial design optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Variables : Select factors like temperature, catalyst loading, and substituent electronic effects.
  • Design : Use a 2³ factorial matrix to screen conditions for maximum yield and minimal byproducts.
  • Response Surface Methodology (RSM) : Model non-linear interactions between variables .
    • Case Study : Apply to benzyl-group substitutions to assess steric vs. electronic contributions .

Methodological Framework Integration

Q. How to align experimental research on this compound with theoretical frameworks (e.g., spirocyclic drug design principles)?

  • Methodological Answer :

  • Conceptual Linkage : Connect synthetic outcomes to spirocyclic pharmacophore models (e.g., rigidity-enhanced bioavailability).
  • Hypothesis Testing : Design experiments to validate computational predictions of metabolic stability .
    • Example : Use logP calculations to correlate lipophilicity with cell-membrane permeability .

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